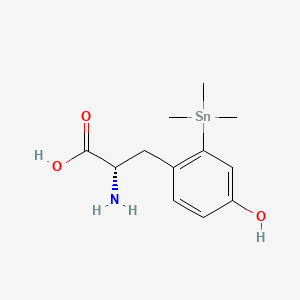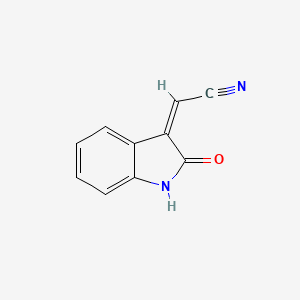
2-(2-Oxoindolin-3-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the molecular formula
- It belongs to the class of oxoindolin-3-ylidene derivatives.
- The compound features an indole ring system with a cyano group attached to the acetonitrile moiety.
- Its structure is as follows: !Structure
2-(2-Oxoindolin-3-ylidene)acetonitrile: C9H6N2O
.Preparation Methods
- A notable green synthesis method involves electro-organic reactions using molecular iodine as a catalyst.
- Starting materials include readily available isatin derivatives and malononitrile.
- The reaction proceeds at room temperature and yields dicyano-2-(2-oxoindolin-3-ylidene) malononitriles in up to 94% yield.
- This method demonstrates tolerance towards various electron-donating (EDG) and electron-withdrawing (EWG) groups.
- The formation of a C-C bond occurs efficiently, highlighting its atom economy .
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
2-(2-Oxoindolin-3-ylidene)acetonitrile: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May serve as a scaffold for drug development.
Industry: Relevant in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- Similar compounds include other oxoindolin-3-ylidene derivatives, but each has distinct features.
2-(2-Oxoindolin-3-ylidene)acetonitrile: is unique due to its specific substitution pattern.
Properties
CAS No. |
19611-77-9 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2Z)-2-(2-oxo-1H-indol-3-ylidene)acetonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)/b8-5- |
InChI Key |
YLSUPMWMHFXGHW-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C#N)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC#N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)



![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)

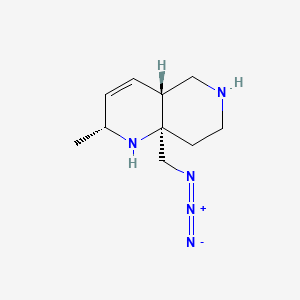
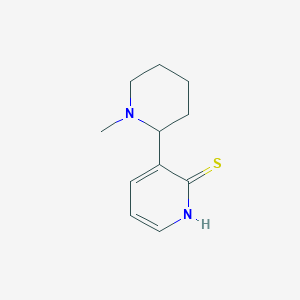
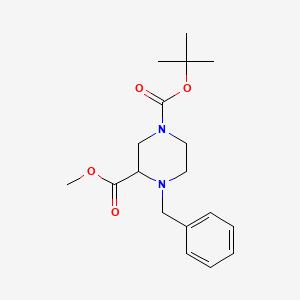
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)
